molecular formula C12H8FNO3 B6300167 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% CAS No. 1261910-10-4

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6300167
CAS RN: 1261910-10-4
M. Wt: 233.19 g/mol
InChI Key: VDCDAPLKNHULPF-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid (4-F2HPN) is a synthetic compound that has recently gained prominence in the scientific community due to its potential applications in various fields. 4-F2HPN is a derivative of nicotinic acid, an important class of compounds that are involved in a variety of biological processes. 4-F2HPN has been studied for its potential as a drug target, as a therapeutic agent, and as a tool for studying biochemical pathways.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential as a drug target and as a therapeutic agent. It has been found to have anti-inflammatory and anti-cancer properties, and has been studied as a potential treatment for various diseases. In addition, 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of enzymes involved in metabolic pathways. It has also been studied for its potential to modulate the activity of other proteins involved in cellular signaling pathways.

Mechanism of Action

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is believed to act through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in metabolic pathways, as well as modulate the activity of other proteins involved in cellular signaling pathways. It has also been found to interact with various receptors, such as the nicotinic acetylcholine receptor, and to modulate their activity.
Biochemical and Physiological Effects
4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been studied as a potential treatment for various diseases. It has also been found to modulate the activity of enzymes involved in metabolic pathways, as well as modulate the activity of other proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be done in a laboratory setting. It is also relatively stable and can be stored for long periods of time. In addition, it has been found to interact with various receptors, such as the nicotinic acetylcholine receptor, and to modulate their activity.
However, there are also some limitations to using 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in laboratory experiments. It is a synthetic compound, and thus its safety profile is not yet known. In addition, it is not yet known if 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can have any adverse effects on humans or other organisms.

Future Directions

The future of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% research is promising. Further research is needed to understand the safety profile of the compound and to investigate its potential applications in the treatment of various diseases. In addition, further research is needed to understand the mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%, as well as its potential to modulate the activity of enzymes and proteins involved in metabolic and cellular signaling pathways. Finally, further research is needed to explore the potential of 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% as a drug target and as a therapeutic agent.

Synthesis Methods

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is synthesized from 4-fluoro-2-hydroxybenzoic acid (4-F2HBA) and nicotinic acid. The reaction is performed by heating the two compounds in an aqueous solution in the presence of a catalyst. The reaction is complete when the two compounds have reacted to form 4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%. The reaction is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-7-1-2-9(11(15)5-7)8-3-4-14-6-10(8)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDAPLKNHULPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695592
Record name 4-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-2-hydroxyphenyl)nicotinic acid

CAS RN

1261910-10-4
Record name 4-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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